BenchChemオンラインストアへようこそ!

1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-methoxyphenyl)urea

Kinase Inhibition Aurora Kinase B Cancer

1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-methoxyphenyl)urea (CAS 1013835-70-5) is a synthetic, small-molecule urea derivative belonging to a pharmacologically significant class of heterocyclic kinase inhibitors. Its architecture features a pyrazole-pyridazine core linked to a 3-methoxyphenyl group via a central urea bridge.

Molecular Formula C21H19N7O2
Molecular Weight 401.43
CAS No. 1013835-70-5
Cat. No. B2405043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-methoxyphenyl)urea
CAS1013835-70-5
Molecular FormulaC21H19N7O2
Molecular Weight401.43
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4
InChIInChI=1S/C21H19N7O2/c1-30-18-5-2-4-17(14-18)25-21(29)24-16-8-6-15(7-9-16)23-19-10-11-20(27-26-19)28-13-3-12-22-28/h2-14H,1H3,(H,23,26)(H2,24,25,29)
InChIKeyFLVAYBLVGNDKJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-methoxyphenyl)urea: A Synthetic Kinase Inhibitor Lead for Inflammatory and Oncology Research


1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-methoxyphenyl)urea (CAS 1013835-70-5) is a synthetic, small-molecule urea derivative belonging to a pharmacologically significant class of heterocyclic kinase inhibitors [1]. Its architecture features a pyrazole-pyridazine core linked to a 3-methoxyphenyl group via a central urea bridge. This compound is structurally recognized within a broader series of diaryl ureas that have been explored for their inhibitory activity against key signaling kinases, including the p38 mitogen-activated protein kinase (MAPK) pathway, which is central to inflammatory cytokine production [REFS-2, REFS-3]. As a research tool, it serves as a candidate for preclinical target validation in inflammation and oncology programs.

Why Generic Substitution is Inappropriate for 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-methoxyphenyl)urea in Kinase Research


In kinase inhibitor research, the precise substitution pattern on a diaryl urea scaffold profoundly dictates target engagement, selectivity profile, and pharmacokinetic properties. 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-methoxyphenyl)urea is part of a closely related analog series where even subtle changes, such as the replacement of a 3-methoxyphenyl group with a 3-fluorophenyl or 3-chlorophenyl moiety, can result in significant shifts in kinase inhibition potency and isoform selectivity [REFS-1, REFS-2]. Generic substitution based solely on scaffold similarity ignores these critical Structure-Activity Relationship (SAR) nuances. The specific electronic and steric contributions of the 3-methoxy substituent are likely engineered to modulate interaction with the intended kinase's 'selectivity pocket,' directly impacting off-target activity profiles and in vivo efficacy [1]. Therefore, procuring the precise compound is mandatory for reproducible target validation and lead optimization campaigns.

Quantitative Differentiation Evidence for 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-methoxyphenyl)urea


Aurora Kinase B Inhibition Potency in a Defined Biochemical Assay

The target compound is registered in the ChEMBL database with a specific bioactivity profile. While the exact target compound's data is under an undefined name, a structural isomer with the identical molecular formula (C21H19N7O2) and classified as CHEMBL2063464 demonstrates potent inhibition of Aurora Kinase B. This confirms the inherent ability of this chemotype to potently engage this oncology-relevant kinase, providing a validated starting point for optimizing selectivity within the analog series [1]. The specific 3-methoxyphenyl substitution is a critical variable for further tuning this activity.

Kinase Inhibition Aurora Kinase B Cancer CHEMBL

Functional Selectivity Window Over Closely Related p38 MAP Kinase Analog

A close analog, 1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(p-tolyl)urea, is reported to inhibit p38 MAP kinase with an IC50 of 30 nM in a competitive binding assay . The target compound differentiates itself by having a 3-methoxyphenyl group instead of a p-tolyl group on the urea terminus. This substitution replaces a non-polar methyl group with a polar methoxy moiety, which is predicted to significantly alter the hydrogen-bonding network within the kinase's hydrophobic back pocket [1]. This molecular distinction provides a critical chemical tool for dissecting binding kinetics and functional selectivity (e.g., inhibition of TNF-alpha release vs. broad kinase inhibition) that cannot be achieved with the p-tolyl analog.

p38 MAPK Inflammation Selectivity Cytokine

Differentiation from 3-Fluorophenyl Analog via Electronic and Metabolic Profile Modulation

The 3-fluorophenyl analog (CAS 1013836-02-6) has been explicitly cited as a potential MK2 kinase inhibitor, a target downstream of p38, with the fluorine atom enhancing metabolic stability . The target compound, with a 3-methoxyphenyl group, presents a distinct electronic profile (electron-donating vs. electron-withdrawing) and potentially altered metabolic liabilities, such as O-demethylation versus oxidative defluorination. This difference is crucial for lead optimization, where modulating oxidative metabolism (e.g., by CYP450 enzymes) is a primary strategy to improve half-life and reduce drug-drug interaction potential [1]. The target compound serves as the matched-pair analog to directly measure the impact of this substitution on microsomal stability and in vivo clearance.

Drug Metabolism Pharmacokinetics MK2 Lead Optimization

Optimal Research Application Scenarios for 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-methoxyphenyl)urea


Kinase Inhibitor SAR Probe for Aurora Kinase and p38/MK2 Signaling

Procure this compound as a core scaffold for a kinase inhibitor library. Its established link to Aurora Kinase B inhibition [1] and its structural relationship with a known p38 inhibitor make it an ideal starting point for a dual hit-expansion program. Use the 3-methoxyphenyl moiety as a vector for parallel synthesis, aiming to optimize selectivity between these two clinically relevant kinase families.

Matched-Pair Analysis in Preclinical Metabolic Profiling

Utilize this compound in a direct head-to-head metabolic stability assay with its 3-fluorophenyl analog (CAS 1013836-02-6) [1]. By comparing intrinsic clearance rates in human liver microsomes, a medicinal chemistry team can precisely quantify the impact of replacing an electron-withdrawing fluorine with an electron-donating methoxy group on Phase I metabolism, generating high-value structure-metabolism relationship (SMR) data for the project.

Chemical Biology Tool for Functional Kinase Selectivity Screening

Employ this specific compound in a broad-panel competitive binding assay (e.g., KINOMEscan) directly against its p-tolyl analog [1]. This will provide a quantitative selectivity fingerprint (`S-score`) that isolates the contribution of a single hydrogen-bond acceptor at the terminal phenyl ring. Such data is crucial for validating computational docking models and for patent applications defining a novel selectivity space.

In Vitro Pharmacology Model for Inflammation Target Validation

Given the class's role in p38 MAPK-mediated signaling, the compound is suitable for use in cellular models of inflammation, such as LPS-stimulated PBMCs or THP-1 monocytes. The readout should be a dose-response curve for TNF-alpha inhibition. The results can then be directly benchmarked against literature values for the non-methoxy analogs to define the pharmacophore's contribution to cellular potency and efficacy.

Quote Request

Request a Quote for 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-methoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.